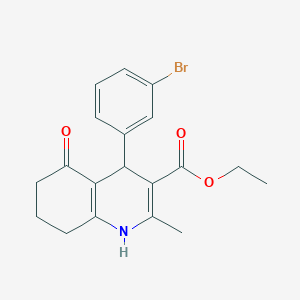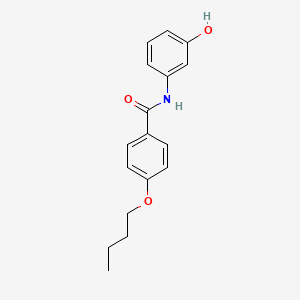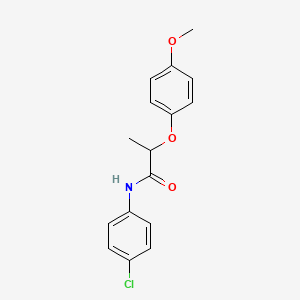
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has been shown to have a wide range of biological activities, making it a valuable tool for investigating various cellular processes.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 inhibits the activation of NF-κB by binding to the inhibitor of κB kinase (IKK) complex. This prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the proliferation of smooth muscle cells and to reduce the production of matrix metalloproteinases, which are involved in tissue remodeling. N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has also been shown to protect against oxidative stress and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 is its specificity for the IKK complex and its ability to inhibit NF-κB activation. This makes it a valuable tool for investigating the role of NF-κB in various cellular processes. However, N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research involving N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of research is the investigation of the role of NF-κB in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 could be used in combination with other drugs to enhance their efficacy or to reduce their toxicity.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 can be synthesized using a multi-step process, starting with the reaction of 4-bromo-2-methylacetophenone with potassium hydroxide to form 4-bromo-2-methylphenol. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of triethylamine to form the final product, N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-8-11(16)6-7-13(9)17-15(19)12-4-3-5-14(10(12)2)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDBLDSTAUYENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)

![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)
![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
![2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
